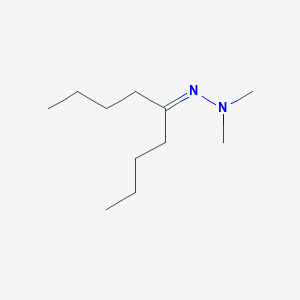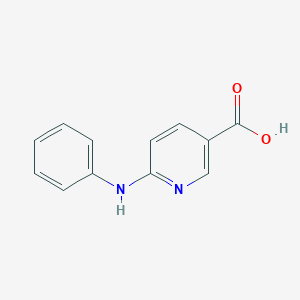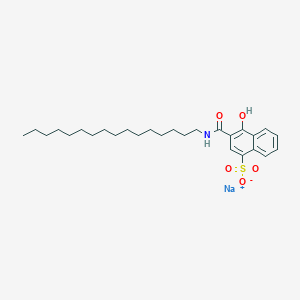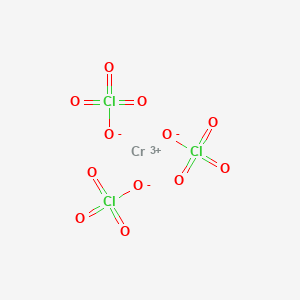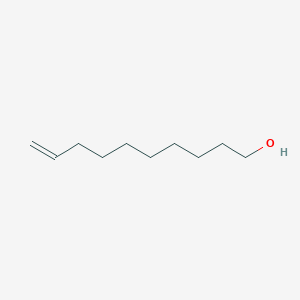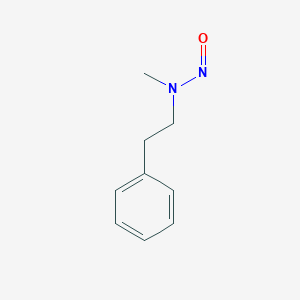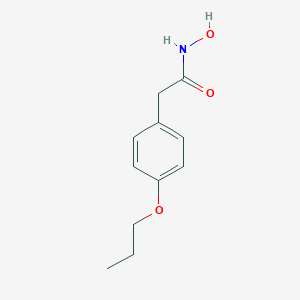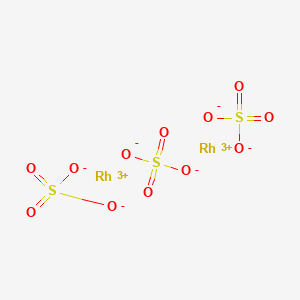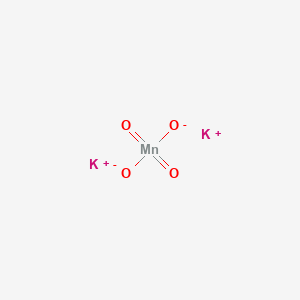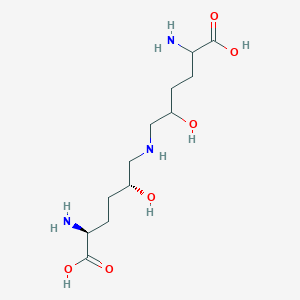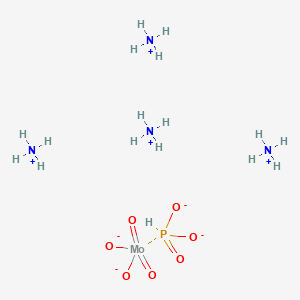
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium is an inorganic salt of phosphomolybdic acid with the chemical formula (NH₄)₃PMo₁₂O₄₀. It contains the phosphomolybdate anion, a well-known heteropolymetalate of the Keggin structural class . This yellow crystalline compound has found numerous applications in various fields due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium can be synthesized by heating ammonium orthomolybdate with phosphoric acid and nitric acid. The reaction yields ammonium nitrate, water, and a yellow precipitate of ammonium phosphomolybdate . The reaction is as follows: [ 12 (NH₄)₆Mo₇O₂₄(H₂O)₄ + 7 Na₂HPO₄(H₂O) + 65 HNO₃ \rightarrow 7 (NH₄)₃Mo₁₂PO₄₀ + 51 NH₄NO₃ + 14 NaNO₃ + 56 H₂O ]
Industrial Production Methods: In industrial settings, the production of ammonium phosphomolybdate involves similar chemical reactions but on a larger scale. The process is optimized for yield and purity, often involving controlled heating and precise reagent measurements to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents, ammonium phosphomolybdate can be converted to different oxidation states of molybdenum.
Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, reduction can lead to the formation of mixed-valence compounds, while oxidation can produce higher oxidation states of molybdenum.
Wissenschaftliche Forschungsanwendungen
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ammonium phosphomolybdate involves its redox activity. The compound can act as an electron reservoir, facilitating electron transfer processes. This property is crucial in its applications as a catalyst and in electrochemical devices . The molecular targets and pathways involved include the bridging oxygen atoms and the reduced and oxidized states of molybdenum ions.
Vergleich Mit ähnlichen Verbindungen
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium is unique due to its robust electron reservoir capability and its Keggin structure. Similar compounds include:
- Ammonium molybdophosphate
- Triammonium 12-molybdophosphate
These compounds share similar structural features but differ in their specific applications and properties. For instance, ammonium molybdophosphate is often used in different catalytic processes compared to ammonium phosphomolybdate .
Eigenschaften
IUPAC Name |
tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4H3N.HO3P.4O/c;;;;;1-4(2)3;;;;/h;4*1H3;(H,1,2,3);;;;/q;;;;;;;;2*-1/p+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNQTQIEOTWZFO-UHFFFAOYSA-Q |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][P+](=O)[O-].[O-][Mo](=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16MoN4O7P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
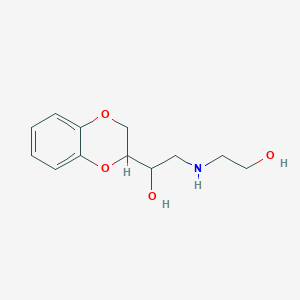
![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
